molecular formula C11H10BrN3O2 B11797273 Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate

Katalognummer: B11797273
Molekulargewicht: 296.12 g/mol
InChI-Schlüssel: FRLQNUFVSARGLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be carried out using various catalysts and reagents, such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and more . The reaction conditions often include the use of green solvents and heterogeneous catalysts to make the process environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for deprotonation, and various metal catalysts for facilitating the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 2-(3-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid

Uniqueness

Methyl 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methyl ester group and the bromophenyl moiety distinguishes it from other similar compounds and can lead to different chemical and biological behaviors .

Eigenschaften

Molekularformel

C11H10BrN3O2

Molekulargewicht

296.12 g/mol

IUPAC-Name

methyl 5-amino-1-(3-bromophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H10BrN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-3-7(12)5-8/h2-6H,13H2,1H3

InChI-Schlüssel

FRLQNUFVSARGLJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.